molecular formula C13H16N4O3S2 B12167321 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

Katalognummer: B12167321
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: MVDMCTPUMYGDGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring, a thiazole ring, and a tetrahydrothiophene ring with a dioxido group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the thiazole ring: This step involves the reaction of the pyrazole derivative with thioamides or thioesters.

    Formation of the tetrahydrothiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing compounds.

    Oxidation to form the dioxido group: This step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxido group.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur-containing tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

    Condensation: The carboxamide group can undergo condensation reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including material science and catalysis.

Wirkmechanismus

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with similar compounds such as:

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: This compound contains an indazole ring, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, providing distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H16N4O3S2

Molekulargewicht

340.4 g/mol

IUPAC-Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3S2/c1-8-11(12(18)15-13-14-4-5-21-13)9(2)17(16-8)10-3-6-22(19,20)7-10/h4-5,10H,3,6-7H2,1-2H3,(H,14,15,18)

InChI-Schlüssel

MVDMCTPUMYGDGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.